1-(3-Fluoro-4-methylbenzyl)-N-methylpyrrolidin-3-amine
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Overview
Description
1-(3-Fluoro-4-methylbenzyl)-N-methylpyrrolidin-3-amine is a chemical compound that belongs to the class of fluorinated amines. This compound is characterized by the presence of a fluorine atom attached to a benzyl group, which is further connected to a pyrrolidine ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-4-methylbenzyl)-N-methylpyrrolidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-4-methylbenzyl chloride and N-methylpyrrolidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification methods can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-4-methylbenzyl)-N-methylpyrrolidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-Fluoro-4-methylbenzyl)-N-methylpyrrolidin-3-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-methylbenzyl)-N-methylpyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methylbenzylamine: A similar compound with a simpler structure, lacking the pyrrolidine ring.
N-Methylpyrrolidin-3-amine: Another related compound without the fluorinated benzyl group.
Uniqueness
1-(3-Fluoro-4-methylbenzyl)-N-methylpyrrolidin-3-amine is unique due to the presence of both the fluorinated benzyl group and the pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C13H19FN2 |
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Molecular Weight |
222.30 g/mol |
IUPAC Name |
1-[(3-fluoro-4-methylphenyl)methyl]-N-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C13H19FN2/c1-10-3-4-11(7-13(10)14)8-16-6-5-12(9-16)15-2/h3-4,7,12,15H,5-6,8-9H2,1-2H3 |
InChI Key |
YRFMDNBRRJJLER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2CCC(C2)NC)F |
Origin of Product |
United States |
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